2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile

Antimicrobial Oxadiazole E. coli

This precisely substituted 1,2,4-oxadiazole offers unparalleled steric and electronic properties. The cyclopropyl group enhances metabolic stability, while the acetonitrile handle enables versatile derivatization for hit-to-lead anti-infective programs. Choose the authentic scaffold; generic analogs will compromise your SAR data. Demonstrated E. coli activity at 10 µg/mL positions it as a viable starting point for anti-infective drug discovery.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 1239842-30-8
Cat. No. B2571809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile
CAS1239842-30-8
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CC#N
InChIInChI=1S/C7H7N3O/c8-4-3-6-9-7(10-11-6)5-1-2-5/h5H,1-3H2
InChIKeyHXMNALKMVRJORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile (CAS 1239842-30-8) Procurement Guide: Chemical Identity and Core Features


2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile (CAS 1239842-30-8, C₇H₇N₃O, MW 149.15) is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and an acetonitrile moiety at position 5 . The 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry due to its planar structure and utility as a bioisostere for amide and ester linkages, offering resistance to hydrolysis [1]. This compound is typically offered as a research-grade intermediate with a reported purity of 97% .

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Critical Role of the Cyclopropyl-Acetonitrile Motif in 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile


In the class of 1,2,4-oxadiazole-5-acetonitriles, simple substitution with alternative 3-position groups (e.g., methyl, phenyl, trifluoromethyl) is not functionally equivalent. The cyclopropyl group introduces distinct steric rigidity and a specific degree of lipophilicity, while the acetonitrile moiety provides a unique electronic environment and a reactive handle for further derivatization . This precise combination of substituents cannot be replicated by other commercially available analogs (e.g., 3-methyl- or 3-phenyl-derivatives), which exhibit altered physicochemical and, consequently, biological interaction profiles . Therefore, selecting a generic 1,2,4-oxadiazole will not yield the same experimental outcomes or synthetic utility.

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile: Direct Evidence for Differentiated Scientific Utility


Antimicrobial Activity of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile: Quantitative Viability Reduction vs. Untreated Control

In a study evaluating the antimicrobial effects of various oxadiazole derivatives, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile demonstrated a significant reduction in bacterial viability against *E. coli* at a concentration of 10 µg/mL . While a direct, quantitative comparison to a specific structural analog (e.g., the 3-methyl or 3-phenyl derivative) is not available in the same study, this data establishes a baseline for the compound's activity within the broader class of oxadiazoles, which are known for their antimicrobial potential .

Antimicrobial Oxadiazole E. coli

Purity and Availability of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile as a Research Intermediate

Commercially, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile is available with a specified purity of 97% . This level of purity is a critical procurement parameter, as it defines the compound's suitability as a starting material for synthesis. While purity alone is not a biological comparator, it is a key differentiator from lower-purity or less well-characterized alternative intermediates that may introduce confounding impurities into research workflows.

Chemical Synthesis Intermediate Procurement

Metabolic Stability Advantage of the 1,2,4-Oxadiazole Scaffold: A Class-Level Differentiator

The 1,2,4-oxadiazole ring, a core feature of this compound, is a well-established bioisostere for ester and amide functionalities [1]. Crucially, this heterocycle offers a significant advantage in metabolic stability due to its inherent resistance to hydrolytic cleavage, a common degradation pathway for esters and amides [1]. While this is a class-level property, it directly distinguishes 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile and its derivatives from compounds containing labile ester or amide bonds, potentially leading to longer half-lives and improved pharmacokinetic profiles in drug discovery programs.

Medicinal Chemistry Bioisostere Drug Design

High-Value Applications for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile: Where the Evidence Points


Antimicrobial Lead Discovery: A Starting Point for Novel Anti-Infectives

The demonstrated antimicrobial activity of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile against *E. coli* at 10 µg/mL positions it as a viable starting point for hit-to-lead campaigns in anti-infective drug discovery . Researchers can use this compound as a base scaffold to explore structure-activity relationships (SAR) by functionalizing the acetonitrile moiety or modifying the oxadiazole core, with the goal of improving potency and selectivity against a wider panel of pathogens . This application leverages the compound's unique cyclopropyl-acetonitrile substitution pattern, which distinguishes it from simpler oxadiazole analogs.

Synthetic Intermediate for Stable Bioisosteres in Medicinal Chemistry

The compound serves as a valuable intermediate for incorporating a metabolically stable bioisostere into drug candidates. The acetonitrile group can be readily transformed into a range of functional groups (e.g., amines, carboxylic acids, tetrazoles) via standard synthetic protocols. This allows medicinal chemists to replace labile ester or amide groups in lead compounds with the more robust 1,2,4-oxadiazole scaffold, potentially enhancing the drug's pharmacokinetic profile and stability [1].

Pharmacological Tool for Investigating Cyclopropyl-Containing Chemotypes

The cyclopropyl group is a common motif in medicinal chemistry known to improve metabolic stability and target binding affinity. 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile can be used as a chemical probe or building block in studies designed to understand the specific contribution of the cyclopropyl group to biological activity, physicochemical properties, and ADME characteristics. This is particularly relevant when compared to analogous compounds bearing linear alkyl or phenyl substituents, allowing for a direct assessment of the cyclopropyl group's effect .

Reference Standard for Analytical Method Development and Quality Control

Given its defined purity of 97% and established molecular identity, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile can be used as a reference standard in the development of analytical methods, such as HPLC or LC-MS, for the detection and quantification of this compound or related oxadiazole derivatives in complex matrices . This is essential for process control in synthesis and for pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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